Ethyl 3-thienylmethoxyacetate

Description

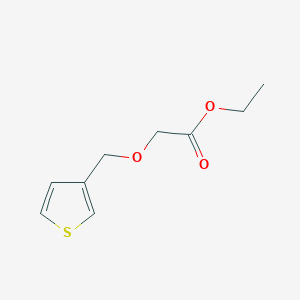

Ethyl 3-thienylmethoxyacetate (systematic name: ethyl [3-(thiophen-3-ylmethoxy)]acetate) is an organosulfur compound featuring a thiophene ring substituted with a methoxyacetate ethyl ester group. Thiophene derivatives are widely studied for their electronic properties, pharmaceutical relevance, and utility in organic synthesis .

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

ethyl 2-(thiophen-3-ylmethoxy)acetate |

InChI |

InChI=1S/C9H12O3S/c1-2-12-9(10)6-11-5-8-3-4-13-7-8/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

NITXRTIGJXAJEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCC1=CSC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactions of the Ester Group

Esters are reactive toward nucleophiles and acids due to the carbonyl group. Key reactions include:

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic (H₂SO₄/H₂O) or basic (NaOH) | 3-Thienylmethoxyacetic acid + ethanol |

| Transesterification | ROH (e.g., methanol) + acid/base | Methyl 3-thienylmethoxyacetate |

| Aminolysis | Amine (e.g., NH₃) + heating | Amide or substituted amine derivatives |

These reactions are supported by general ester chemistry .

Reactions of the Thiophene Ring

Thiophene’s aromaticity and sulfur atom influence reactivity:

-

Electrophilic Substitution : The methoxy group (electron-donating) directs electrophiles to positions 2 and 4 of the thiophene ring. Reactions may include bromination, nitration, or acylation .

-

Nucleophilic Substitution : Thiophene’s sulfur atom can participate in substitution reactions, particularly under strongly acidic conditions.

-

Cross-Coupling : Potential for Suzuki or Heck reactions if activating groups are present.

For example, thiophene derivatives undergo electrophilic substitution with bromine under catalytic conditions .

Reactions of the Methoxy Group

The methoxy group (OCH₃) can undergo:

-

Demethylation : Conversion to a phenolic group under strong acidic conditions (e.g., HI).

-

Alkylation : Further substitution to form ether derivatives.

Key Challenges

-

Stability : Thiophene’s sulfur atom may lead to instability in acidic or oxidative environments.

-

Selectivity : Competing reactivity between the ester and thiophene groups could complicate reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between Ethyl 3-thienylmethoxyacetate and its analogs:

| Compound Name | Molecular Formula | CAS Number | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound* | C₉H₁₂O₃S | Not provided | Thiophene, methoxy, ethyl ester | 3-thienylmethoxy linked to acetate |

| Methyl 2-thienyl acetate | C₇H₈O₂S | 19432-68-9 | Thiophene, methyl ester | 2-thienyl substitution; shorter chain |

| Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate | C₁₃H₁₆O₃S | 159783-10-5 | Dihydrobenzothiophene, methoxy, ethyl ester | Fused benzene-thiophene ring system |

| Ethyl acetoacetate | C₆H₁₀O₃ | 141-97-9 | β-keto ester | Reactive keto group adjacent to ester |

| Ethyl diethoxyacetate | C₈H₁₆O₄ | 6065-82-3 | Diethoxy, ethyl ester | Ether linkages enhance polarity |

*Inferred structure based on nomenclature; exact data unavailable in evidence.

Key Observations:

- Substitution Position : Methyl 2-thienyl acetate () differs in the thiophene substitution position (2- vs. 3-), which may influence electronic properties and reactivity .

- Complexity : Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate () contains a fused aromatic system, likely enhancing stability and π-conjugation for applications in materials science .

- Functional Groups : Ethyl acetoacetate () lacks sulfur but features a reactive β-keto group, making it pivotal in Claisen condensations, unlike thienyl derivatives .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-thienylmethoxyacetate, and how do reaction conditions (e.g., catalysts, solvents) influence yield?

Methodological Answer: this compound can be synthesized via esterification or nucleophilic substitution. A common approach involves reacting 3-hydroxymethylthiophene with ethyl bromoacetate in anhydrous conditions using a base like potassium carbonate. Catalysts such as DMAP (4-dimethylaminopyridine) may enhance reaction efficiency by reducing activation energy . Solvent choice (e.g., THF or DMF) impacts reaction kinetics; polar aprotic solvents improve nucleophilicity but may require rigorous drying to avoid hydrolysis . Yield optimization typically involves monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are critical for structural confirmation. Key signals include the thiophene proton resonance (δ 6.8–7.2 ppm) and ester carbonyl at ~170 ppm. Coupling patterns distinguish regioisomers .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 214.05) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures purity ≥98% .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the thiophene ring. Stability studies indicate ≥2-year integrity when protected from light and moisture . For short-term use, desiccators with silica gel are sufficient. Degradation products (e.g., hydrolyzed carboxylic acid) can be monitored via FTIR (loss of ester C=O peak at 1740 cm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiophene sulfur atom shows high electron density, making it susceptible to electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media. Ethyl lactate, a green solvent, enhances solubility while reducing environmental impact .

- Transition State Analysis : Predict activation energies for ester hydrolysis or ring-opening reactions using software like Gaussian or ORCA .

Q. What strategies resolve contradictions in spectral data for this compound derivatives (e.g., regioselectivity ambiguities)?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures. For example, NOESY correlations can confirm spatial proximity between the thiophene and methoxy groups .

- X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, especially for regioisomers. Crystallize derivatives using slow evaporation in dichloromethane/hexane .

- Isotopic Labeling : Introduce -labeled esters to track reaction pathways and validate mechanistic hypotheses .

Q. How does the thiophene ring influence the compound’s electronic properties and applications in materials science?

Methodological Answer: The thiophene moiety enhances conjugation, making the compound suitable for organic semiconductors or photovoltaic materials. Cyclic voltammetry (CV) reveals redox behavior: oxidation peaks at ~1.2 V (vs. Ag/AgCl) correlate with π-π* transitions . Charge-transfer complexes with fullerene derivatives exhibit enhanced conductivity, measured via four-point probe techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.